Monometacrine - 4757-49-7

Monometacrine

Catalog Number: EVT-432839
CAS Number: 4757-49-7
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Monometacrine is classified as an acridine derivative, a group of heterocyclic compounds that are recognized for their diverse biological activities. Acridines are often found in various natural products and synthetic drugs, with Monometacrine being particularly noted for its potential in medicinal chemistry. The compound is structurally related to other biologically active acridine derivatives such as amsacrine, which is used in cancer therapy due to its cytotoxic properties .

Synthesis Analysis

The synthesis of Monometacrine typically involves a multi-step process that can be catalyzed by various agents. One notable method is the microwave-assisted synthesis using silica-supported sulfuric acid as a catalyst. This method enhances reaction efficiency and yields high-purity products.

Synthesis Procedure:

  1. Materials Required:
    • Dimedone (1 mmol)
    • Substituted benzaldehyde (1 mmol)
    • Substituted aniline (1 mmol)
    • Silica-supported sulfuric acid (1 mol%)
    • Solvent: Acetone or ethanol
  2. Reaction Conditions:
    • The reaction mixture is irradiated in a microwave synthesizer at 150°C with a maximum power of 400 W for approximately 10 minutes.
    • After completion, the mixture is dissolved in ethanol and filtered to remove the catalyst.
    • The filtrate is concentrated under reduced pressure to obtain the crude product.
  3. Characterization:
    • The synthesized compounds are characterized using techniques such as melting point determination, nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy .
Molecular Structure Analysis

Monometacrine's molecular structure features a fused ring system characteristic of acridines. The structural formula can be represented as follows:

  • Chemical Formula: C₁₄H₁₁N
  • Molecular Weight: 195.25 g/mol
  • Key Structural Features:
    • A tricyclic structure consisting of two benzene rings fused to a pyridine ring.
    • Functional groups that may vary depending on the specific derivative synthesized.

Nuclear magnetic resonance data reveals distinct peaks corresponding to hydrogen atoms in the aromatic rings and aliphatic regions, confirming the integrity of the synthesized compound .

Chemical Reactions Analysis

Monometacrine can undergo various chemical reactions typical of acridine derivatives. These include:

  • Electrophilic Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution, allowing for further functionalization.
  • Reduction Reactions: Reduction processes can convert the nitrogen atom in the acridine ring to form amine derivatives.
  • Condensation Reactions: Monometacrine can react with carbonyl compounds to form imines or other condensation products.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacological properties .

Mechanism of Action

The mechanism of action of Monometacrine involves intercalation into DNA, disrupting the replication process and leading to apoptosis in rapidly dividing cells. This property makes it a candidate for cancer treatment:

  • DNA Intercalation: Monometacrine binds between base pairs in DNA, distorting the double helix structure.
  • Inhibition of Topoisomerases: It may inhibit topoisomerase enzymes that are crucial for DNA unwinding during replication.
  • Induction of Apoptosis: The resultant DNA damage triggers cellular pathways leading to programmed cell death.

Research indicates that derivatives of Monometacrine exhibit varying degrees of cytotoxicity against different cancer cell lines .

Physical and Chemical Properties Analysis

Monometacrine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish solid.
  • Melting Point: Ranges from 182°C to 184°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; insoluble in water.
  • Spectroscopic Data:
    • Infrared Spectroscopy: Characteristic peaks indicative of functional groups present in the molecule.
    • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information about hydrogen and carbon environments within the molecule.

These properties are crucial for understanding its behavior in biological systems and its potential formulation into therapeutic agents .

Applications

Monometacrine has several scientific applications primarily within medicinal chemistry:

  • Anticancer Agent: Its ability to intercalate DNA makes it a candidate for developing new anticancer therapies.
  • Research Tool: Used in studies investigating DNA interactions with small molecules.
  • Potential Drug Development: Ongoing research aims to optimize its structure for improved efficacy and reduced toxicity.

The versatility of Monometacrine highlights its importance in drug discovery and development efforts targeting various diseases .

Historical Development & Pharmacological Classification

Emergence in Tricyclic Antidepressant (TCA) Research

Monometacrine (developmental code SD-735, NSC-100296) emerged during the mid-20th century amid intensive research into tricyclic compounds for psychiatric disorders. First described in scientific literature by 1966, it was investigated as a potential antidepressant agent within the broader pharmacological exploration of acridine-based structures [1] [5]. Its development coincided with the era when tricyclic antidepressants were revolutionizing depression treatment, following the discovery of imipramine's clinical efficacy. Monometacrine belongs specifically to the acridine subclass of TCAs, sharing structural similarities with earlier compounds like tacrine (9-amino-1,2,3,4-tetrahydroacridine), which demonstrated both cholinesterase inhibition and antidepressant effects in preclinical models [3].

The compound was developed against a backdrop of intense pharmaceutical interest in tricyclic frameworks. Researchers recognized that the planar tricyclic core enabled strong interactions with biological targets in the central nervous system, particularly those involved in monoamine neurotransmission. Monometacrine's specific molecular configuration—3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine—placed it within a distinct chemical space among psychotropic agents being explored during this period. Its structural characteristics suggested potential for affecting neurotransmitter reuptake mechanisms similar to established TCAs, though with possible variations in receptor affinity profiles due to the acridine nucleus [1] [3].

Table 1: Key Tricyclic Antidepressants (TCAs) Under Investigation During Monometacrine's Development Era

Compound NameChemical ClassCore Structural FeaturesDevelopment Status
MonometacrineAcridine derivative9,9-dimethylacridine, N-methylpropan-1-amine side chainPreclinical (Never marketed)
ImipramineDibenzazepineCentral seven-membered ring with nitrogen atomMarketed (1959)
AmitriptylineDibenzocycloheptadienePlanar three-ring system with ethylene bridgeMarketed (1961)
DimetacrineAcridine derivative9,9-dimethylacridine, diethylaminopropyl side chainMarketed (Limited regions)
TacrineAcridine derivative4-amino substituted acridineMarketed (Later for Alzheimer's)

Structural Evolution From Dimetacrine Derivatives

Monometacrine's chemical identity is intrinsically linked to its position as a metabolic derivative and structural analog of dimetacrine. Chemically designated as desmethyldimetacrine or nordimetacrine, it represents the N-desmethylated metabolite of its parent compound [1] [5]. This structural relationship positioned it within a series of systematic molecular modifications being conducted on acridine-based compounds to optimize pharmacological profiles. The transformation from dimetacrine to Monometacrine exemplifies the mid-20th century strategy of metabolite-based drug discovery, where active metabolites of known drugs were explored as potential therapeutic agents themselves, often with altered pharmacokinetic or receptor-binding characteristics [3].

The structural differences between these compounds are subtle yet pharmacologically significant. Dimetacrine features a diethylamino group on its propylamine side chain, whereas Monometacrine possesses a methylamino group. This N-desmethyl modification reduces the side chain bulkiness and alters the basic nitrogen characteristics, potentially influencing receptor binding affinity, selectivity, and metabolism. The 9,9-dimethylacridine core remained conserved, preserving the planar aromatic system responsible for intercalation and hydrophobic interactions with biological targets. This conserved core structure was recognized as a privileged scaffold in medicinal chemistry due to its versatile interactions with diverse enzymes and receptors in the central nervous system [3].

Table 2: Structural Comparison Between Dimetacrine and Monometacrine

CharacteristicDimetacrineMonometacrine (Desmethyldimetacrine)
IUPAC Name3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine
Molecular FormulaC₂₀H₂₆N₂C₁₉H₂₄N₂
Molecular Weight294.44 g/mol280.41 g/mol
Side Chain Structure-CH₂CH₂CH₂N(CH₃)₂-CH₂CH₂CH₂NHCH₃
Nitrogen SubstitutionTertiary amineSecondary amine
Core Structure9,9-dimethylacridine9,9-dimethylacridine

Abandonment Rationale in Clinical Development Pipelines

Despite promising preclinical characteristics, Monometacrine never progressed to clinical marketing. Analysis suggests several contributing factors aligned with broader challenges in tricyclic antidepressant development during this era. The competitive landscape for antidepressants intensified significantly during the 1960s-1970s, with numerous TCA candidates advancing through development pipelines. This saturation created a high threshold for novel candidates, requiring either superior efficacy or improved safety profiles compared to existing agents. Monometacrine's pharmacological profile, while theoretically interesting, likely failed to demonstrate sufficient advantages over established alternatives to justify further investment [1] [3].

The compound emerged during a period of increasing awareness about the limitations of first-generation TCAs, particularly their narrow therapeutic index and concerning anticholinergic side effects. Pharmaceutical development strategies began shifting toward novel chemical classes (like tetracyclics) and eventually selective serotonin reuptake inhibitors (SSRIs), which promised improved safety. Additionally, the development challenges specific to acridine derivatives became apparent, including potential hepatotoxicity concerns observed with tacrine and structural analogs. These factors converged to diminish commercial interest in advancing Monometacrine despite its theoretical potential [3].

Table 3: Timeline and Development Milestones for Monometacrine

YearDevelopment MilestoneContextual Factors
Pre-1966Synthesis and preclinical evaluationPart of broad screening of acridine derivatives for CNS activity
1966First literature descriptionPublished during peak TCA research period
1970sLack of clinical advancementIncreasing focus on novel antidepressant mechanisms; Safety concerns with TCAs emerge
Post-1980Pharmaceutical abandonmentShift toward SSRIs; Tacrine repositioned for Alzheimer's disease
Current StatusResearch compound onlyListed in chemical databases (CAS 4757-49-7) without therapeutic indications

Properties

CAS Number

4757-49-7

Product Name

Monometacrine

IUPAC Name

3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H24N2/c1-19(2)15-9-4-6-11-17(15)21(14-8-13-20-3)18-12-7-5-10-16(18)19/h4-7,9-12,20H,8,13-14H2,1-3H3

InChI Key

PGSOFANFWNSSRA-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.